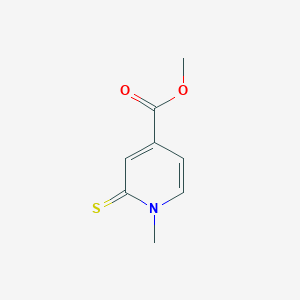
Methyl 1-methyl-2-thioxo-1,2-dihydro-4-pyridinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-methyl-2-thioxo-1,2-dihydro-4-pyridinecarboxylate, also known as MMTP, is a chemical compound that has been widely studied in scientific research. This compound has shown potential as a therapeutic agent for various diseases due to its unique properties and mechanism of action.
作用机制
The mechanism of action of Methyl 1-methyl-2-thioxo-1,2-dihydro-4-pyridinecarboxylate is not fully understood, but it is believed to act through multiple pathways. Methyl 1-methyl-2-thioxo-1,2-dihydro-4-pyridinecarboxylate has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. Methyl 1-methyl-2-thioxo-1,2-dihydro-4-pyridinecarboxylate has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a role in glucose and lipid metabolism.
Biochemical and Physiological Effects:
Methyl 1-methyl-2-thioxo-1,2-dihydro-4-pyridinecarboxylate has been shown to have various biochemical and physiological effects. In cancer research, Methyl 1-methyl-2-thioxo-1,2-dihydro-4-pyridinecarboxylate has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In diabetes research, Methyl 1-methyl-2-thioxo-1,2-dihydro-4-pyridinecarboxylate has been shown to improve glucose tolerance and reduce insulin resistance. In Alzheimer's disease research, Methyl 1-methyl-2-thioxo-1,2-dihydro-4-pyridinecarboxylate has been shown to improve cognitive function and reduce amyloid-beta accumulation.
实验室实验的优点和局限性
One advantage of using Methyl 1-methyl-2-thioxo-1,2-dihydro-4-pyridinecarboxylate in lab experiments is its unique mechanism of action, which can provide insight into the pathogenesis of various diseases. However, one limitation is that Methyl 1-methyl-2-thioxo-1,2-dihydro-4-pyridinecarboxylate can be difficult to synthesize and purify, which can limit its availability for research.
未来方向
There are several future directions for Methyl 1-methyl-2-thioxo-1,2-dihydro-4-pyridinecarboxylate research. One direction is to investigate the potential of Methyl 1-methyl-2-thioxo-1,2-dihydro-4-pyridinecarboxylate as a therapeutic agent for other diseases such as cardiovascular disease and neurodegenerative diseases. Another direction is to study the structure-activity relationship of Methyl 1-methyl-2-thioxo-1,2-dihydro-4-pyridinecarboxylate and develop more potent analogs. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 1-methyl-2-thioxo-1,2-dihydro-4-pyridinecarboxylate and its potential side effects.
In conclusion, Methyl 1-methyl-2-thioxo-1,2-dihydro-4-pyridinecarboxylate is a chemical compound that has shown potential as a therapeutic agent for various diseases. Its unique properties and mechanism of action make it an interesting subject for scientific research. Further studies are needed to fully understand its potential as a therapeutic agent and its mechanism of action.
合成方法
Methyl 1-methyl-2-thioxo-1,2-dihydro-4-pyridinecarboxylate can be synthesized in a few different ways, but the most common method involves the reaction of 1-methyl-2-pyridone with carbon disulfide and methyl iodide. This reaction produces Methyl 1-methyl-2-thioxo-1,2-dihydro-4-pyridinecarboxylate as a white solid, which can then be purified through recrystallization.
科学研究应用
Methyl 1-methyl-2-thioxo-1,2-dihydro-4-pyridinecarboxylate has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and Alzheimer's disease. In cancer research, Methyl 1-methyl-2-thioxo-1,2-dihydro-4-pyridinecarboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, Methyl 1-methyl-2-thioxo-1,2-dihydro-4-pyridinecarboxylate has been shown to improve glucose tolerance and reduce insulin resistance. In Alzheimer's disease research, Methyl 1-methyl-2-thioxo-1,2-dihydro-4-pyridinecarboxylate has been shown to improve cognitive function and reduce amyloid-beta accumulation.
属性
产品名称 |
Methyl 1-methyl-2-thioxo-1,2-dihydro-4-pyridinecarboxylate |
|---|---|
分子式 |
C8H9NO2S |
分子量 |
183.23 g/mol |
IUPAC 名称 |
methyl 1-methyl-2-sulfanylidenepyridine-4-carboxylate |
InChI |
InChI=1S/C8H9NO2S/c1-9-4-3-6(5-7(9)12)8(10)11-2/h3-5H,1-2H3 |
InChI 键 |
DXLADCRXPWFEQD-UHFFFAOYSA-N |
SMILES |
CN1C=CC(=CC1=S)C(=O)OC |
规范 SMILES |
CN1C=CC(=CC1=S)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



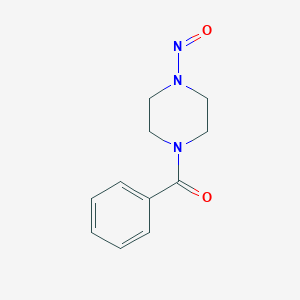
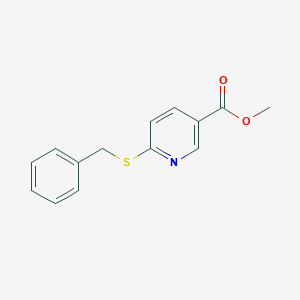
![3-({[(Isopropylamino)carbonyl]amino}sulfonyl)-4-(1-piperidinyl)pyridine](/img/structure/B215211.png)
![6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-3-pyridinol](/img/structure/B215215.png)
![2-{[3-(Trifluoromethyl)phenyl]sulfonyl}-3-pyridinamine](/img/structure/B215218.png)
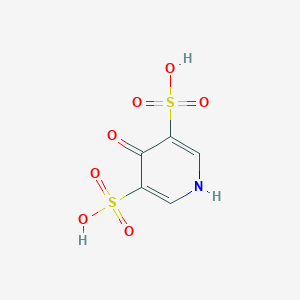
![5-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfonyl}pyridine](/img/structure/B215220.png)
![N-(5-amino-2-pyridinyl)-N-[3-(trifluoromethyl)phenyl]amine](/img/structure/B215221.png)
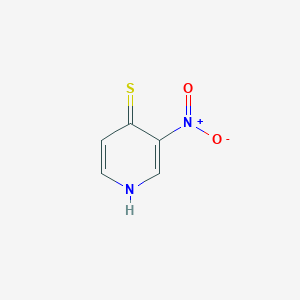
![3-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridine](/img/structure/B215224.png)
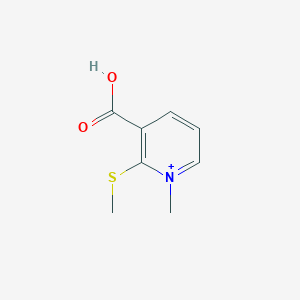
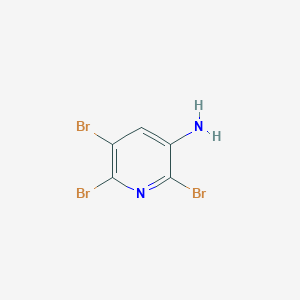
![1-Methyl-4-[3-(1-piperidinylsulfonyl)-2-pyridinyl]piperazine](/img/structure/B215230.png)
![N-(4-bromobenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine](/img/structure/B215232.png)